cis-beta-Octenoic acid chemical structure and properties
cis-beta-Octenoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of cis-beta-Octenoic Acid, also known as (Z)-3-Octenoic acid. Due to a notable lack of specific experimental data in scientific literature and databases for the (Z)- isomer, this guide synthesizes established chemical principles to provide a representative synthesis protocol. It includes the compound's identity, a proposed detailed experimental methodology for its synthesis via partial hydrogenation, and tabulated physicochemical properties. It is critical to note that the available quantitative experimental data predominantly corresponds to the (E)- or trans- isomer. To date, no specific biological activities or associations with signaling pathways have been reported for (Z)-3-Octenoic acid in the accessible literature.
Chemical Identity and Structure
cis-beta-Octenoic acid is an unsaturated medium-chain fatty acid. The designation "cis" or "(Z)" refers to the stereochemistry of the substituents on the double bond, where the higher-priority groups are on the same side. The "beta" or "3" indicates the position of this double bond starting from the carboxyl group.
| Identifier | Value | Source |
| IUPAC Name | (Z)-oct-3-enoic acid | [1] |
| Synonyms | cis-beta-Octenoic acid, (Z)-3-Octenoic acid, cis-Oct-3-enoic acid | [1] |
| CAS Number | 5169-51-7 | |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| InChI Key | IWPOSDLLFZKGOW-WAYWQWQTSA-N | [1] |
| SMILES | CCCC/C=C\CC(=O)O | [1] |
Chemical Structure:
Physicochemical Properties
Specific, experimentally verified physicochemical data for (Z)-3-Octenoic acid (CAS 5169-51-7) is scarce in public-domain literature. The data presented in the following table corresponds to 3-Octenoic acid (CAS 1577-19-1) , which is often a mixture of isomers or the more common trans-isomer. This data should be considered representative but may not precisely reflect the properties of the pure (Z)- isomer.
| Property | Value | Source |
| Boiling Point | 240-242 °C (at 760 mmHg) | |
| Density | 0.928 - 0.938 g/cm³ (at 20 °C) | |
| Refractive Index | 1.443 - 1.450 (at 20 °C) | |
| Solubility | Slightly soluble in water; Soluble in most organic solvents. | |
| pKa (Predicted) | 4.51 ± 0.10 |
Spectral Data
No experimentally derived spectral data (NMR, IR, MS) for pure (Z)-3-Octenoic acid is readily available. For analytical purposes, the following characteristic signals would be expected:
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¹H NMR: Olefinic protons (~5.4-5.6 ppm) with a cis-coupling constant (J ≈ 10-12 Hz), an alpha-methylene group (~3.1 ppm), and aliphatic protons.
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¹³C NMR: Carboxyl carbon (~178-180 ppm), two sp² carbons of the double bond (~120-135 ppm), and several sp³ carbons.
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IR Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-H bend for the cis-alkene (~700 cm⁻¹).
Experimental Protocols
Synthesis of (Z)-3-Octenoic Acid
The most established and stereoselective method for synthesizing a (Z)- or cis-alkene is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[2][3][4] This process, known as a syn-addition, adds two hydrogen atoms to the same face of the triple bond, ensuring the formation of the cis-alkene.[2][4]
Objective: To synthesize (Z)-3-Octenoic acid from 3-Octynoic acid via catalytic hydrogenation.
Materials:
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3-Octynoic acid
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Lindlar's catalyst (5% Palladium on CaCO₃, poisoned with lead acetate)
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Quinoline (optional, as a co-poison to increase selectivity)
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Hydrogen gas (H₂)
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Anhydrous solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)
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Standard glassware for atmospheric or low-pressure reactions (e.g., three-neck flask, gas burette/balloon, condenser)
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Magnetic stirrer and heating mantle
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Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)
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Rotary evaporator
Methodology:
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Catalyst Suspension: In a suitable reaction flask, suspend Lindlar's catalyst (e.g., 50-100 mg per 1 gram of alkyne) in the chosen anhydrous solvent (e.g., 20 mL).
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System Purge: Seal the flask and purge the system with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen, which can pose a safety hazard with hydrogen and deactivate the catalyst.
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Reactant Addition: Dissolve 3-Octynoic acid in the anhydrous solvent and add it to the reaction flask via a syringe or dropping funnel. If using, add a small amount of quinoline (typically 1 equivalent by weight relative to the catalyst).
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Hydrogenation: Purge the system with hydrogen gas, then maintain a positive pressure of H₂ using a balloon or a gas burette.
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Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne. The reaction must be stopped promptly upon consumption of one molar equivalent of hydrogen to prevent over-reduction to the fully saturated octanoic acid.
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Catalyst Removal: Once the reaction is complete, purge the system again with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite or a suitable filter to completely remove the heterogeneous Lindlar's catalyst.
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Solvent Evaporation: Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude (Z)-3-Octenoic acid can be purified further, if necessary, by techniques such as vacuum distillation or column chromatography.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of (Z)-3-Octenoic acid.
Biological Activity and Signaling Pathways
A thorough search of scientific databases and literature reveals no specific studies detailing the biological activity of (Z)-3-Octenoic acid. Consequently, there is no information linking this compound to any known signaling pathways or providing a basis for its consideration in drug development at this time. Its general classification as a medium-chain fatty acid suggests it would be involved in lipid metabolism, but specific effects beyond this are uncharacterized.
Conclusion
(Z)-3-Octenoic acid is a well-defined chemical entity for which specific experimental data remains largely unpublished. While its identity is clear, researchers must rely on data from its trans-isomer for estimations of its physical properties. A reliable synthesis can be achieved through the stereoselective partial hydrogenation of 3-octynoic acid. The absence of any reported biological activity underscores a significant gap in the scientific understanding of this compound, presenting an opportunity for novel research in the fields of biochemistry and pharmacology.
